REACTION_SMILES
|
[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH2:9][CH2:10][N:11]([CH:14]([CH2:15][N:16]2[C:17](=[O:18])[c:19]3[c:20]([cH:21][cH:22][cH:23][cH:24]3)[C:25]2=[O:26])[c:27]2[c:28]([Cl:33])[cH:29][cH:30][cH:31][cH:32]2)[CH2:12][CH2:13]1.[CH3:36][CH2:37][OH:38].[CH3:39][CH2:40][O:41][C:42]([CH3:43])=[O:44].[NH2:34][NH2:35]>>[C:1]([CH3:2])([CH3:3])([CH3:4])[O:5][C:6](=[O:7])[N:8]1[CH2:9][CH2:10][N:11]([CH:14]([CH2:15][NH2:16])[c:27]2[c:28]([Cl:33])[cH:29][cH:30][cH:31][cH:32]2)[CH2:12][CH2:13]1
|
Name
|
CC(C)(C)OC(=O)N1CCN(C(CN2C(=O)c3ccccc3C2=O)c2ccccc2Cl)CC1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)OC(=O)N1CCN(C(CN2C(=O)c3ccccc3C2=O)c2ccccc2Cl)CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
NN
|
Name
|
|
Type
|
product
|
Smiles
|
CC(C)(C)OC(=O)N1CCN(C(CN)c2ccccc2Cl)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |